molecular formula C21H33N3O2S B13085364 N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine

Katalognummer: B13085364
Molekulargewicht: 391.6 g/mol
InChI-Schlüssel: LZXTXDDKWPOQFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is a chemical compound with the molecular formula C21H33N3O2S and a molecular weight of 391.57 g/mol . This compound is characterized by its complex structure, which includes a cyclopentylpiperazine moiety, a sulfonyl group, and a benzylcyclopentanamine framework. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with benzylcyclopentanamine under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-((4-Cyclohexylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
  • N-(4-((4-Cyclopropylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
  • N-(4-((4-Cyclobutylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine

Uniqueness

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is unique due to its specific cyclopentylpiperazine moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H33N3O2S

Molekulargewicht

391.6 g/mol

IUPAC-Name

N-[[4-(4-cyclopentylpiperazin-1-yl)sulfonylphenyl]methyl]cyclopentanamine

InChI

InChI=1S/C21H33N3O2S/c25-27(26,24-15-13-23(14-16-24)20-7-3-4-8-20)21-11-9-18(10-12-21)17-22-19-5-1-2-6-19/h9-12,19-20,22H,1-8,13-17H2

InChI-Schlüssel

LZXTXDDKWPOQFH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.